Nitenpyram
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRPSFYHXJZSBI-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041080 | |
| Record name | (E)-Nitenpyram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flash Point |
>70.00 °C (>158.00 def F) | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, >570 g/L at 20 °C, In dichloromethane and methanol >1000, chloroform 700, acetone 290, ethyl acetate 34.7, toluene 10.6, xylene 4.5, hexane 0.00470 (all in g/L at 20 °C) | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.40 at 26 °C | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.1X10-6 mPa at 20 °C (8.2X10-12 mm Hg) | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow crystals | |
CAS No. |
150824-47-8, 120738-89-8 | |
| Record name | Nitenpyram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150824-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Ethenediamine, N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N-methyl-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120738898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitenpyram [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150824478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitenpyram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11438 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (E)-Nitenpyram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitenpyram | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITENPYRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A837VZ81Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
82 °C | |
| Record name | Nitenpyram | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Cellular Mechanisms of Nitenpyram Action
Nitenpyram Interaction with Insect Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
This compound acts as an agonist at insect nAChRs, which are crucial for fast excitatory synaptic transmission in the insect CNS wikipedia.orgresearchgate.netresearchgate.net. These receptors are pentameric ligand-gated ion channels composed of five subunits, with acetylcholine (ACh) binding sites typically located at the interface of alpha (α) and non-alpha (non-α) subunits nih.govucl.ac.uk.
Neonicotinoids, including this compound, show selective and diverse actions on their nAChR targets tandfonline.com. Research suggests that the high affinity of neonicotinoids for insect nAChRs is partly due to electrostatic interactions and possibly hydrogen bond formation with key receptor residues researchgate.nettandfonline.com. Insect nAChRs often possess basic residues at positions corresponding to glutamine (Q79) in the α7 nAChR of chickens, which are thought to interact electrostatically with the negatively charged nitro group present in this compound tandfonline.comnih.gov. This contrasts with mammalian nAChRs where ionized nicotine (B1678760) binds at an anionic subsite, while neonicotinoids interact with a unique subsite containing cationic amino acid residues in insect nAChRs researchgate.net.
Studies using hybrid receptors, where insect subunits like Drosophila α1 (Dα1) or β2 (Dβ2) replace subunits in chicken nAChRs, have shown an increase in neonicotinoid sensitivity, indicating that insect subunits possess structural features favorable for selective interactions with these compounds tandfonline.com. Mutations in nAChR subunits can affect how insecticides stimulate neurotransmitter release, such as dopamine (B1211576), and can also confer resistance to this compound, potentially by interfering with subunit assembly or channel activation rather than just binding affinity nih.govsdbonline.org. While the exact subunit stoichiometry for endogenous invertebrate nAChRs remains largely unknown, evidence points to the existence of distinct neonicotinoid binding sites reflecting the diverse nAChR repertoire in insects nih.gov.
Electrophysiological studies, often utilizing techniques like voltage-clamp electrophysiology, have been instrumental in characterizing the diverse actions of neonicotinoids on nAChRs researchgate.nettandfonline.comncats.io. This compound, similar to nicotine and imidacloprid (B1192907), stimulates a long-lasting dopamine release in insect central nervous systems, such as in Drosophila melanogaster larval ventral nerve cords, compared to the transient release evoked by acetylcholine nih.gov. This prolonged activation contributes to its insecticidal efficacy nih.gov.
This compound functions as an agonist at insect nAChRs, meaning it binds to the receptor and triggers a response, similar to the natural neurotransmitter acetylcholine wikipedia.orgexplorationpub.comnih.govxisdxjxsu.asia. This binding leads to an overstimulation of the nAChRs, which subsequently causes a continuous flow of ions across the postsynaptic membrane of neurons, disrupting normal neural signaling wikipedia.org. In contrast, this compound exhibits a much lower affinity for mammalian nAChRs, which contributes to its selective toxicity to insects wikipedia.orgexplorationpub.com.
Pharmacological studies, including radioligand binding assays, have further characterized this compound's interaction. For instance, [3H]phencyclidine (PCP) binding studies in honeybee brain membranes indicated that this compound binds to both high and low affinity sites, including an allosteric site and the acetylcholine recognition site jst.go.jp. This multi-site binding profile suggests complex interactions with the receptor, distinguishing it from other neonicotinoids like imidacloprid and acetamiprid, which selectively bind to the ACh recognition site jst.go.jp.
This compound is an open-chain chloropyridyl neonicotinoid, characterized by a chloronicotinyl heterocyclic group and a nitroamine pharmacophore, which is considered the main reaction site for binding to the nAChR wikipedia.org. Molecular docking simulations and structure-activity relationship (SAR) studies have provided insights into how this compound and its analogues interact with insect nAChRs researchgate.netclockss.orgnih.govhep.com.cnscholarsportal.info. These studies suggest that electrostatic interactions and hydrogen bond formation play crucial roles in the selectivity and high affinity of neonicotinoids for insect nAChRs researchgate.nettandfonline.com.
For example, analogues of this compound with flexible amido segments or ω-hydroxyalkyl ester arms have shown varying binding affinities and stronger hydrogen-bonding actions with nAChRs, correlating with their insecticidal activities researchgate.netnih.govhep.com.cn. The introduction of peptide bonds in some cis-nitenpyram analogues has also been shown to give rise to more significant hydrogen bonds with amino acid residues of insect nAChRs, leading to unique molecular recognition and binding modes scholarsportal.info. These structural insights are vital for understanding the specific molecular recognition mechanisms and for designing novel insecticides with enhanced potency and selectivity researchgate.netnih.govscholarsportal.info.
Downstream Cellular and Physiological Effects of this compound Exposure in Target Organisms
Upon binding to and persistently activating insect nAChRs, this compound disrupts the normal functioning of the insect nervous system, leading to a cascade of cellular and physiological effects that culminate in paralysis and death wikipedia.orgdrugbank.comexplorationpub.com.
At the cellular level, the continuous agonism of nAChRs by this compound results in the uncontrolled influx of cations, particularly sodium and calcium ions, into the neuronal cells. This sustained depolarization prevents the repolarization of the neuronal membrane, thereby inhibiting further nerve impulse transmission and blocking neural signaling in the central nervous system wikipedia.orgexplorationpub.comhb-p.com. The neurological overstimulation can lead to hyperexcitability followed by paralysis msdvetmanual.com.
Physiologically, these cellular disruptions manifest as:
Paralysis: The initial overstimulation of the nervous system is followed by a loss of coordinated movement and eventual paralysis of the insect wikipedia.orgexplorationpub.comhb-p.com.
Death: Prolonged paralysis and disruption of vital neural functions ultimately lead to the death of the insect wikipedia.orgdrugbank.comexplorationpub.com.
Dopamine Release: this compound, like other neonicotinoids, can cause a prolonged release of dopamine in insect central nervous systems, contributing to neurotoxicity nih.gov.
Developmental and Reproductive Impacts (Sublethal Effects): Studies on Drosophila melanogaster have shown that sublethal concentrations of this compound can significantly affect developmental stages, leading to prolonged pupal duration and eclosion, decreased lifespan, reduced pupation and eclosion rates, and minimized egg production nih.govresearchgate.net.
Metabolic Gene Expression Changes: Exposure to this compound can induce significant modifications in the gene expression levels of genes involved in major physiological and metabolic pathways in insects nih.govresearchgate.net.
Impact on Symbiotic Bacteria: In pests like Acyrthosiphon gossypii (cotton aphid), this compound treatment has been shown to alter the relative abundance of symbiotic bacteria such as Buchnera and Sphingomonas across generations, potentially affecting pest resistance and population dynamics preprints.org.
These effects highlight this compound's comprehensive disruption of insect neurophysiology and its broader impact on insect biology beyond immediate mortality.
Comparative Analysis of this compound's Mode of Action Across Arthropod Taxa
This compound's mode of action as an nAChR agonist is conserved across various insect species, targeting the central nervous system wikipedia.orgdrugbank.com. However, the effectiveness and specific interactions can vary across different arthropod taxa due to differences in nAChR subunit composition, binding site characteristics, and metabolic capabilities.
Insect Selectivity: A fundamental aspect of neonicotinoids, including this compound, is their high selectivity for insect nAChRs compared to mammalian nAChRs. This selectivity is attributed to distinct structural features at the binding sites, such as the presence of cationic amino acid residues in insect nAChRs that interact with the electronegative pharmacophore (nitro group) of neonicotinoids, a feature largely absent in mammalian receptors where nicotine binds at an anionic subsite wikipedia.orgexplorationpub.comresearchgate.netnih.gov. This differential affinity results in much higher toxicity to insects (micro or nanograms) than to mammals (grams) wikipedia.org.
Differential Sensitivity within Insects: While broadly effective, studies indicate variations in sensitivity among different insect species. For example, brown planthoppers (Nilaparvata lugens) have shown a substantial increase in resistance to this compound compared to other neonicotinoids between 2011 and 2012 wikipedia.org. Similarly, the cotton aphid (Aphis gossypii) has also developed resistance wikipedia.orgpreprints.org. Despite this, some field populations of Laodelphax striatellus (small brown planthopper) in Shandong, China, have been found to be sensitive to this compound, even as they develop resistance to other neonicotinoids like imidacloprid and thiamethoxam (B1682794) mdpi.com. This suggests that specific nAChR subtypes or metabolic factors might influence species-specific susceptibility or resistance development mdpi.com.
Hemipteran vs. Other Orders: Hemipteran insects (e.g., aphids, plant-hoppers) exhibit distinct pharmacological differences in their nAChRs compared to other insect orders jst.go.jp. While imidacloprid, a related neonicotinoid, can have both high and low affinity binding sites in house flies (Musca domestica), hemipteran sap-feeding insects like Myzus persicae (peach potato aphid) and Nephotettix cincticeps (green leaf hopper) often display a very high-affinity binding site in addition to a lower affinity site nih.gov. This differential binding could contribute to the varying efficacy observed across taxa.
Subunit Contribution to Specificity: The diversity of nAChR subunits (α and non-α) and their various combinations in forming pentameric receptors contribute to the varied pharmacology of neonicotinoids across species nih.govucl.ac.ukfrontiersin.orgajol.info. While functional expression of insect nAChRs in heterologous systems can be challenging, hybrid receptors incorporating Drosophila subunits have demonstrated increased neonicotinoid sensitivity, highlighting the role of insect-specific subunit characteristics tandfonline.comjst.go.jp. The ability of this compound to interact with multiple binding sites, including both acetylcholine recognition sites and allosteric sites, as observed in honeybee brain membranes, further illustrates the complexity of its action across species jst.go.jp.
This comparative analysis underscores that while the core mechanism of this compound involves nAChR agonism, the specific details of its interaction, including subunit specificity and binding affinities, can vary significantly across different arthropod taxa, influencing its differential efficacy and the development of resistance.
Ecotoxicological and Non Target Organism Impact Assessments of Nitenpyram
Research Methodologies for Ecotoxicological Evaluation
Ecotoxicological assessments of nitenpyram employ various methodologies to determine its potential harm to the environment and non-target species. These approaches range from controlled laboratory experiments to the development of predictive risk models.
In vitro and in vivo bioassays are fundamental to evaluating the toxicity of this compound. In vitro studies often involve cell lines or isolated tissues to assess direct cellular effects, such as genotoxicity. For instance, this compound has been shown to induce DNA damage in human bone marrow mesenchymal stem cells (hBMSCs) at certain concentrations, indicating genotoxic potential nih.gov. Studies have also explored its interaction with serum albumins using spectroscopic techniques to understand its binding characteristics, which can influence its distribution and toxicity in biological systems nih.gov.
In vivo bioassays utilize living organisms to observe the effects of this compound under controlled conditions. Model organisms commonly include insects, fish, and earthworms. For instance, studies on Drosophila melanogaster (fruit fly) have shown that sublethal concentrations of this compound can prolong developmental time, decrease lifespan, and reduce pupation, eclosion, and egg production rates nih.govnih.govresearchgate.net. In aquatic environments, chronic toxicity tests on Chinese rare minnows (Gobiocypris rarus) revealed that this compound had minimal genotoxic or immune system effects compared to some other neonicotinoids, though it did show adverse effects on DNA in zebrafish, impacting enzymes that inhibit reactive oxygen species (ROS) wikipedia.orgmdpi.comresearchgate.net. Earthworms, such as Eisenia fetida and Pheretima posthuma, have also been used, with studies reporting negative effects on their physiological and biochemical indicators, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) S-transferase (GST) activity, and displaying mortality in a dose-dependent manner wikipedia.orgsci-hub.seresearchgate.net.
Biomarkers are measurable indicators of exposure to, or effects of, environmental contaminants. In this compound exposure studies, various biochemical and molecular biomarkers have been identified. For example, in zebrafish, exposure to this compound has been linked to severe effects on enzymes inhibiting the formation of reactive oxygen species (ROS), leading to oxidative DNA damage that increases with chronic exposure wikipedia.orgresearchgate.net. In earthworms (Eisenia fetida), this compound exposure has been shown to affect the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione S-transferase (GST), which can serve as biomarkers of oxidative stress sci-hub.se.
In honey bees, this compound has been found to cause significant alterations in gut microbiotas, which are crucial for metabolic homeostasis and immunity, suggesting that changes in gut microbial composition could be a biomarker for this compound exposure mdpi.comnih.gov. Additionally, gene expression profiles, particularly those related to metabolism, detoxification, and immunity, have been identified as potential biomarkers in honey bees exposed to this compound nih.gov.
Ecological risk assessment (ERA) models are used to predict and evaluate the potential environmental impact of pesticides like this compound. These models integrate data from toxicity studies, environmental fate, and exposure pathways to estimate the likelihood and magnitude of adverse effects on ecosystems. Due to its high water solubility, this compound has a relatively short persistence in soil but can leach into groundwater and surface water, necessitating models that account for aquatic exposure pathways nih.gov.
The assessment of this compound's environmental risk often involves evaluating its impact on various ecological compartments, including soil and aquatic environments, and considering both lethal and sublethal effects on non-target organisms wikipedia.orginformaticsjournals.co.in. Such models help in determining safe usage levels and guiding regulatory decisions to mitigate potential ecological harm.
Impact of this compound on Beneficial Arthropods and Pollinators
The impact of this compound on beneficial arthropods and pollinators, critical for ecosystem health and agricultural productivity, is a significant area of ecotoxicological research.
This compound, even at sublethal concentrations, can induce a range of adverse effects on the behavior, development, and reproduction of beneficial arthropods and pollinators. Studies on the fruit fly (Drosophila melanogaster) have shown that sublethal this compound concentrations lead to prolonged developmental times (pupation and eclosion), decreased lifespan, and reduced rates of pupation, eclosion, and egg production nih.govnih.govresearchgate.net. It has also been observed to dysregulate gene expression related to lifespan, male mating behavior, female fertility, and lipid metabolism nih.govnih.gov.
In other beneficial insects, such as the white-backed planthopper (Sogatella furcifera), sublethal this compound exposure has been shown to reduce fecundity in the directly exposed generation (F0) and affect pre-adult duration, adult longevity, and total preoviposition period in subsequent generations (F1 and F6) researchgate.net. Similarly, research on the cotton aphid (Aphis gossypii) indicates that low this compound concentrations can induce sublethal effects on reproduction and longevity, although some studies have observed hormetic effects (stimulatory effects at low doses) on reproductive capacity in certain pest species researchgate.net. These findings highlight the complex and sometimes transgenerational nature of sublethal effects on insect populations frontiersin.orgfrontiersin.orgmdpi.com.
The controversial ecological effects of this compound on bee populations are a subject of ongoing research, with some studies detecting its presence in honey bees and their honey, while others do not wikipedia.org. This compound is a nitro-substituted neonicotinoid, which generally exhibits a relatively high intrinsic toxicity to bees compared to cyano-substituted neonicotinoids bayer.com.
Research indicates that this compound exposure can negatively impact honey bee colony health. Studies on Apis mellifera have shown that this compound can decrease the survival and food consumption of honey bees nih.gov. Furthermore, it causes significant alterations in the relative abundance of key gut microbiotas, which are vital for metabolic homeostasis and immunity in bees mdpi.comnih.gov. High-throughput RNA-Seq transcriptomic analysis has revealed that this compound alters the expression of numerous genes in the honey bee gut, particularly those related to metabolism, detoxification, and immunity. This dysbiosis of gut microbiota, along with the affected biological processes, can influence the bees' metabolic homeostasis and immunity, ultimately reducing their food consumption and survival nih.gov. Specific research on honey bees has also shown that this compound can affect egg presence, egg hatching, larval duration, pupal period, and adult longevity, indicating a detrimental impact across different life stages within a colony researcherslinks.com.
Table 1: Effects of this compound on Various Organisms in Bioassays
| Organism | Effect Observed | Reference |
| Drosophila melanogaster (Fruit Fly) | Prolonged developmental time (pupation, eclosion), decreased lifespan, reduced pupation rate, reduced eclosion rate, reduced egg production. Upregulation of mixed function oxidase enzymes (Cyp12d1, Cyp9f2, Cyp4ae1), hemocyte proliferation (RyR), and immune response (IM4) genes. Downregulation of lifespan (Atg7), male mating behavior (Ple), female fertility (Ddc), and lipid metabolism (Sxe2) genes. | nih.govnih.govresearchgate.net |
| Gobiocypris rarus (Chinese Rare Minnow) | Minimal genotoxic or immune system effects during short or chronic exposure compared to some other neonicotinoids. | wikipedia.orgmdpi.com |
| Zebrafish (Danio rerio) | Adverse effects on DNA, severely affecting enzymes inhibiting reactive oxygen species (ROS) formation, leading to increased oxidative DNA damage with chronic exposure. | wikipedia.orgresearchgate.net |
| Eisenia fetida and Pheretima posthuma (Earthworms) | Negative effects on physiological and biochemical indicators; affected superoxide dismutase (SOD) and glutathione S-transferase (GST) activity. Dose-dependent mortality. | wikipedia.orgsci-hub.seresearchgate.net |
| Apis mellifera (Honey Bee) | Decreased survival and food consumption. Significant alterations in gut microbiotas, influencing metabolic homeostasis and immunity. Altered expression of genes related to metabolism, detoxification, and immunity in the gut. Detrimental impact on egg presence, egg hatching, larval duration, pupal period, and adult longevity. | mdpi.comnih.govresearcherslinks.com |
| Sogatella furcifera (White-backed Planthopper) | Reduced fecundity in F0 generation. Affected pre-adult duration, adult longevity, total preoviposition period, and demographic parameters (r, λ, R0) in F1 and F6 generations. | researchgate.net |
| Aphis gossypii (Cotton Aphid) | Sublethal effects on reproduction and longevity in directly exposed aphids. Some studies observed hormetic (stimulatory) effects on reproductive capacity at low concentrations. | researchgate.net |
Table 2: Gene Expression Changes in Drosophila melanogaster upon this compound Exposure
| Gene Category | Gene Name(s) | Effect of this compound Exposure | Reference |
| Mixed Function Oxidase Enzymes | Cyp12d1, Cyp9f2, Cyp4ae1 | Upregulated | nih.govnih.gov |
| Hemocyte Proliferation | RyR | Upregulated | nih.govnih.gov |
| Immune Response | IM4 | Upregulated | nih.govnih.gov |
| Lifespan | Atg7 | Downregulated | nih.govnih.gov |
| Male Mating Behavior | Ple | Downregulated | nih.govnih.gov |
| Female Fertility | Ddc | Downregulated | nih.govnih.gov |
| Lipid Metabolism | Sxe2 | Downregulated | nih.govnih.gov |
Effects of this compound on Aquatic and Terrestrial Non-Target Organisms
This compound, a widely utilized neonicotinoid insecticide, is known to exert effects on various non-target organisms within both aquatic and terrestrial ecosystems. Its physicochemical properties, including high water solubility and relative persistence in soil and water, facilitate its widespread distribution in the environment, raising ecotoxicological concerns nih.govresearchgate.netfrontiersin.org. Consequently, residues of this compound can infiltrate various environmental compartments, influencing biodiversity and ecosystem health nih.govjst.go.jp.
Toxicokinetics and Toxicodynamics in Aquatic Models (e.g., Fish)
Toxicokinetics (TK) describes the absorption, distribution, metabolism, and excretion of a chemical within an organism, while toxicodynamics (TD) refers to the adverse effects induced at the site of action frontiersin.org. Studies on aquatic organisms, particularly fish, have investigated the toxicological responses to this compound exposure.
Research indicates that this compound can induce adverse effects on DNA and inhibit the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the livers of zebrafish (Danio rerio), leading to oxidative DNA damage that intensifies with chronic exposure wikipedia.orgresearchgate.net. While a 60-day chronic toxicity test on Chinese rare minnows (Gobiocypris rarus) suggested that this compound had minimal genotoxic effects or adverse impacts on the immune system compared to other neonicotinoids, another study on zebrafish specifically highlighted DNA damage wikipedia.org.
Despite the rapid absorption of this compound into aquatic organisms, the slow recovery from the damage it causes can amplify its toxicity under repeated exposures. This underscores the critical role of toxicokinetic and toxicodynamic (TKTD) modeling in understanding the delayed and carry-over toxicity of insecticides like this compound to aquatic invertebrates researchgate.net. Generally, neonicotinoids, including this compound, have been reported to exhibit relatively low acute toxicity to standard aquatic species such as the waterflea Daphnia magna and various fish species in short-term regulatory tests frontiersin.org. However, concerns persist regarding their chronic and sublethal effects on aquatic ecosystems frontiersin.org.
Soil Fauna Ecotoxicity Studies (e.g., Earthworms)
This compound has been reported to negatively impact non-target soil organisms, particularly earthworms, which are vital for soil aeration and fertility wikipedia.orgxisdxjxsu.asia. Studies have examined the ecotoxicity of this compound on common earthworm species such as Eisenia fetida and Pheretima posthuma.
A 14-day exposure study on Eisenia fetida determined the median lethal concentration (LC50) of this compound to be 4.34 mg/kg soil wikipedia.org. This study indicated that while this compound was less toxic than other neonicotinoids like imidacloprid (B1192907), thiacloprid, and clothianidin, it still resulted in the inhibition of cellulase (B1617823) activity and caused damage to the epidermal and gut cells of the earthworms wikipedia.org. Another investigation, using a filter paper poisoning method, reported an acute LC50 of 0.22 µg/cm² (with a 95% confidence interval of 0.19-0.29 µg/cm²) for Eisenia foetida after 24 hours, emphasizing the need for more comprehensive chronic and subchronic toxicity assessments sci-hub.se.
Furthermore, this compound has been shown to affect the physiological and biochemical indicators in earthworms, impacting enzyme activities such as superoxide dismutase (SOD) and glutathione S-transferase (GST) nih.gov. Some research indicates that this compound can be "super toxic" to earthworms in artificial soil tests, with its toxicity statistically surpassing other insecticides over a 14-day period xisdxjxsu.asia.
The acute toxicity of this compound to earthworms can be summarized as follows:
| Earthworm Species | Test Method | Exposure Duration | LC50 Value | Reference |
| Eisenia fetida | Artificial Soil Test | 14 days | 4.34 mg/kg soil | wikipedia.org |
| Eisenia foetida | Filter Paper Method | 24 hours | 0.22 µg/cm² (95% CI: 0.19-0.29 µg/cm²) | sci-hub.se |
| Pheretima posthuma | Soil Test | 48 hours | 0.2908 ppm (LD50) | researchgate.net |
Ecosystem-level Impacts of this compound Contamination
The extensive use of this compound and other neonicotinoids has broad implications for ecosystem health. Overuse can lead to the contamination of water, air, and soil, resulting in various negative ecosystem impacts nih.gov. This compound's high water solubility means it can readily leach into groundwater and surface water, contributing to widespread environmental pollution frontiersin.org.
Insect Resistance Dynamics and Management Strategies for Nitenpyram
Mechanisms of Nitenpyram Resistance Development
The emergence of insecticide resistance in pest populations is an intricate evolutionary phenomenon primarily driven by the consistent selective pressure exerted by chemical treatments nih.govucl.ac.uk. In the context of this compound, insects have evolved sophisticated mechanisms to circumvent its toxic effects, encompassing enhanced metabolic detoxification, modifications at the insecticide's target site, and adaptive behavioral changes nih.govfrontiersin.org.
Metabolic Resistance Pathways (e.g., Cytochrome P450 Monooxygenases, Esterases)
Metabolic resistance represents a critical mechanism that frequently underlies the initial onset of insecticide resistance. This mechanism allows insects to either rapidly detoxify or effectively sequester the insecticidal compound frontiersin.org. This process commonly involves the upregulation of genes that encode for specific detoxification enzymes.
Cytochrome P450 Monooxygenases (P450s): The cytochrome P450 monooxygenases constitute a large and diverse superfamily of enzymes, well-recognized for their central role in the metabolism of xenobiotics, including the enzymatic detoxification of insecticides entomol.orgfrontiersin.orgmdpi.commdpi.com. Elevated P450 activity is a significant contributing factor to this compound resistance in numerous insect species entomol.orgmdpi.comresearchgate.net. For instance, in the brown planthopper (Nilaparvata lugens), a major agricultural pest of rice, increased P450 activity has been strongly correlated with this compound resistance entomol.orgresearchgate.net. Notably, specific P450 genes, such as CYP6ER1, have been observed to be significantly overexpressed in this compound-resistant N. lugens strains, resulting in a substantial increase in resistance levels mdpi.comresearchgate.net. The overexpression of CYP6ER1 has also been linked to cross-resistance against other neonicotinoids, including imidacloprid (B1192907) and thiamethoxam (B1682794), in N. lugens mdpi.comresearchgate.net. Similarly, studies in Drosophila virilis have demonstrated that Cyp6g1 can confer resistance to this compound mdpi.complos.org.
Esterases (CarEs): Carboxylesterases (CarEs) form another pivotal class of metabolic enzymes capable of hydrolyzing various agrochemicals, thereby contributing to insecticide resistance frontiersin.orgresearchgate.net. Enhanced esterase activity has been detected in this compound-resistant populations of several pest species. For example, research on N. lugens has indicated that elevated CarE activity plays a role in this compound resistance researchgate.net. Specifically, the overexpression of genes such as NlCarE1 and NlCarE19 in N. lugens has been associated with the development of this compound resistance mdpi.comresearchgate.net.
The enzymatic activity of these detoxification systems can be markedly higher in resistant insect strains compared to their susceptible counterparts. For instance, a this compound-resistant strain of N. lugens exhibited a 3.21-fold increase in P450 activity compared to a susceptible strain. Furthermore, the resistance was synergized by piperonyl butoxide (PBO), a known P450 inhibitor, providing compelling evidence for the involvement of P450s in this resistance mechanism researchgate.net.
| Enzyme Class | Example Gene/Enzyme | Insect Species | Role in this compound Resistance |
|---|---|---|---|
| Cytochrome P450 Monooxygenases | CYP6ER1 | Nilaparvata lugens (Brown Planthopper) | Significant overexpression leads to high resistance and cross-resistance to other neonicotinoids mdpi.comresearchgate.net. |
| Cytochrome P450 Monooxygenases | Cyp6g1 | Drosophila virilis | Confers resistance to this compound mdpi.complos.org. |
| Esterases | NlCarE1, NlCarE19 | Nilaparvata lugens (Brown Planthopper) | Overexpression involved in this compound resistance mdpi.comresearchgate.net. |
Target-Site Resistance (e.g., nAChR Mutations)
Target-site resistance involves structural alterations within the protein that serves as the insecticide's primary binding site, leading to a diminished affinity or efficacy of the insecticide ucl.ac.ukfrontiersin.org. As this compound specifically targets insect nicotinic acetylcholine (B1216132) receptors (nAChRs) wikipedia.orgherts.ac.uk, mutations within these receptors can result in reduced binding of this compound, thereby conferring resistance sdbonline.orgresearchgate.netnih.gov.
nAChR Mutations: While metabolic resistance is frequently the dominant mechanism, mutations in specific nAChR subunits have been identified as a cause of neonicotinoid resistance, which can extend to this compound ucl.ac.ukresearchgate.netnih.gov. In Drosophila melanogaster, mutations in nAChR subunits such as Dα1 and Dβ2 have been demonstrated to confer resistance to various neonicotinoids, including this compound sdbonline.orgresearchgate.net. These mutations can impact the binding affinity of this compound to the receptor or interfere with the proper assembly of receptor subunits or channel activation sdbonline.org. For example, a Dα1 knockout mutant of Drosophila exhibited high resistance to both imidacloprid and this compound sdbonline.org. Although the Y151S mutation in Nilaparvata lugens nAChR alpha subunits (Nlα1 and Nlα3) has been linked to imidacloprid resistance, it suggests a potential for analogous target-site alterations to confer this compound resistance nih.govjst.go.jp.
Behavioral Resistance Mechanisms
Behavioral resistance encompasses the evolution of behaviors in insects that serve to reduce their exposure to insecticides frontiersin.orgvetsmart.com.br. This can manifest as avoidance of treated surfaces or areas, or modifications in host-seeking or feeding behaviors when the insecticide is present vetsmart.com.br. While definitively determining whether behavioral avoidance is purely genetic or an adaptive response can be challenging, certain studies indicate that insecticide resistance can influence insect behavior, potentially leading to decreased contact with the chemical vetsmart.com.br. For instance, research suggests that this compound resistance in Nilaparvata lugens can collectively regulate wing dimorphism, a factor that could influence dispersal patterns and, consequently, the avoidance of treated habitats researchgate.net.
Molecular and Genetic Basis of this compound Resistance
A thorough understanding of the molecular and genetic underpinnings of resistance is indispensable for the development of effective diagnostic tools and for informing robust resistance management strategies.
Gene Expression Profiling in Resistant Strains (e.g., CYP Genes)
Gene expression profiling, particularly employing advanced techniques such as quantitative real-time PCR (RT-qPCR) and RNA sequencing (RNA-seq), is crucial for identifying genes that exhibit differential expression between resistant and susceptible insect strains researchgate.netgithub.io.
Overexpression of CYP Genes: A consistent finding in this compound-resistant strains across various species is the significant overexpression of numerous cytochrome P450 (CYP) genes entomol.orgmdpi.commdpi.comresearchgate.net. In N. lugens, RT-qPCR analysis has demonstrated that twelve P450 genes are significantly overexpressed in this compound-resistant strains, with CYP6ER1 exhibiting an exceptionally high level of overexpression, reported as much as 203.22-fold researchgate.net. Further functional validation through RNA interference (RNAi) experiments confirmed the crucial role of CYP6ER1, showing that suppression of its expression led to a significant increase in susceptibility to this compound in otherwise resistant N. lugens strains mdpi.comresearchgate.net. Similarly, in Drosophila melanogaster, the upregulation of Cyp12d1, Cyp9f2, and Cyp4ae1 was observed following this compound exposure, indicating their potential involvement in metabolic detoxification nih.gov.
Overexpression of Esterase Genes: The upregulation of esterase genes, such as NlCarE1 and NlCarE19, has also been detected in this compound-resistant N. lugens populations, underscoring their contribution to metabolic resistance mdpi.comresearchgate.net.
ABC Transporters: In N. lugens, ATP-binding cassette (ABC) transporter genes, specifically ABCD3 and ABCG3, were found to be highly overexpressed in both this compound- and clothianidin-resistant strains, suggesting their role in the resistance mechanism frontiersin.org.
| Gene Family | Specific Genes/Examples | Observed Change in Resistant Strains | Insect Species | Reference |
|---|---|---|---|---|
| Cytochrome P450s | CYP6ER1 | Up to 203.22-fold overexpression | Nilaparvata lugens | mdpi.comresearchgate.net |
| Cytochrome P450s | CYP12d1, CYP9f2, CYP4ae1 | Upregulation post-exposure | Drosophila melanogaster | nih.gov |
| Esterases | NlCarE1, NlCarE19 | Overexpression | Nilaparvata lugens | mdpi.comresearchgate.net |
| ABC Transporters | ABCD3, ABCG3 | High overexpression | Nilaparvata lugens | frontiersin.org |
Genetic Markers and Diagnostics for this compound Resistance Detection
The successful identification of specific genetic mutations or characteristic gene expression profiles associated with this compound resistance facilitates the development of molecular diagnostic tools. These tools offer rapid detection and monitoring capabilities for resistance in field populations, thereby enabling timely and informed decision-making in pest management oup.comnih.govnih.gov.
SNP Detection: Single nucleotide polymorphisms (SNPs) found within insecticide target-site genes (e.g., nAChR subunits) or in the regulatory regions of detoxification genes can serve as effective genetic markers nih.gov. For instance, if specific nAChR mutations, similar to those observed in Drosophila (Dα1, Dβ2) or implicated in resistance to other neonicotinoids (e.g., Y151S in N. lugens), are consistently identified in this compound-resistant populations, PCR-based assays, such as allele-specific PCR or quantitative PCR, can be developed for their detection researchgate.netnih.govjst.go.jpnih.gov.
Gene Expression Markers: Genes that are consistently overexpressed in resistant strains, such as CYP6ER1 or specific CarE genes, can be utilized as robust expression markers for resistance diagnosis researchgate.netresearchgate.netgithub.io. Quantitative PCR (qPCR) assays can accurately quantify the transcript levels of these genes, providing a reliable indication of the resistance status within a population researchgate.netgithub.io.
Copy Number Variations (CNVs): Increases in the copy number of specific genes, particularly those involved in detoxification, can lead to elevated gene expression and subsequently, increased resistance mdpi.comgithub.io. The detection of these copy number variations can also serve as a molecular marker for resistance github.io.
These molecular diagnostic approaches empower researchers and pest management professionals to effectively track the dissemination of resistance, decipher resistance patterns, and implement proactive strategies such as insecticide rotation or integrated pest management (IPM) to mitigate the further development of resistance nih.govresearchgate.netoup.comnih.gov.
Environmental Fate, Transport, and Degradation of Nitenpyram
Nitenpyram Persistence and Mobility in Soil Systems
This compound demonstrates relatively low persistence within soil environments. This characteristic is largely attributed to its high water solubility, which in turn facilitates its mobility and poses a potential risk for the contamination of water resources nih.gov.
This compound exhibits high water solubility, reported at 500 mg L⁻¹ nih.gov and 590 g L⁻¹ at 20°C and pH 7 purdue.edunih.gov. This property enables its rapid movement through soil matrices, thereby increasing its susceptibility to runoff into surface waters and leaching into groundwater nih.govpurdue.edunih.govmdpi.comnih.gov. The mobility of pesticides in soil is fundamentally governed by their concentration in the soil solution and their adsorption (sorption) to soil particles purdue.edunih.gov. Neonicotinoids, including this compound, are generally classified as mobile within soil systems, representing a potential source of contamination for both surface and groundwater purdue.edunih.gov. This compound has been identified as having a low bioaccumulation potential and is categorized as a "possible leacher" nih.govscbt.com. Sorption is a crucial process that impacts a pesticide's availability for runoff, leaching, and degradation usda.gov. Studies indicate that this compound reaches adsorption equilibrium in loess soil within 4 hours researchgate.net.
The persistence of this compound in soil varies, with reported half-lives (DT₅₀) ranging from 1 to 15 days, a variability dependent on specific soil quality and prevailing weather conditions nih.gov. Another study observed half-lives in soil ranging from 1.8 to 5.4 days epa.gov. A broader review concerning neonicotinoids in soil indicated a half-life of approximately 8 days for this compound purdue.edunih.gov.
Table 1: this compound Half-life and Mobility in Soil
| Parameter | Value | Source |
| Half-life (DT₅₀) in soil | 1-15 days (depending on soil/weather) | nih.gov |
| Half-life (DT₅₀) in soil | 1.8-5.4 days | epa.gov |
| Half-life (DT₅₀) in soil | 8 days | purdue.edunih.gov |
| Water Solubility | 500 mg L⁻¹ or 590 g L⁻¹ (20°C, pH 7) | nih.govpurdue.edunih.gov |
| Koc | 60 (linear), indicating mobility | scbt.com |
| Bioaccumulation Potential | Low | scbt.com |
This compound Dissipation and Transformation in Aquatic Environments
This compound's high water solubility also impacts its dissipation and transformation within aquatic systems, primarily through abiotic processes such as hydrolysis and photolysis, and biotic processes like biodegradation by microbial communities nih.govnih.gov.
Hydrolysis is a significant chemical reaction that contributes to the transformation of neonicotinoids in aquatic environments, with observed degradation of this compound primarily attributed to hydrolysis in finished drinking water wikipedia.orgunl.eduresearchgate.net. While hydrolysis rates of neonicotinoids are base-catalyzed, with minimal observable effect across a pH range of 4 to 10 in some studies, the rate in natural water has been found to be slower than predictions based on buffered laboratory experiments mn.govnih.gov.
Photolysis represents another crucial degradation pathway for this compound in water, driven by exposure to sunlight wikipedia.orgunl.edu. This compound undergoes rapid direct photolysis in both ultrapure and natural waters mn.gov. Research has demonstrated that this compound photodegrades rapidly under both UV and solar irradiation, following a first-order kinetic model with half-lives ranging from mere seconds to less than 10 minutes researchgate.net. Average quantum yields for the direct photolysis of this compound have been reported as 0.024 ± 0.001 mn.govnih.gov. The UVB spectrum of sunlight plays a major role in the photodegradation of this compound nih.gov. Furthermore, photolysis can facilitate the formation of reactive nitrogen species (RNS) such as HONO and NOx, particularly in the presence of iron ions (Fe³⁺), where half-lives range from 135.1 to 223.6 minutes depending on the Fe³⁺ concentration copernicus.org. Although some transformation products (TPs) formed through the nitro-ethylene moiety of this compound demonstrated greater photostability than the parent compound, degradation via hydrolysis was found to be insignificant when compared to photodegradation researchgate.netnih.gov.
Table 2: this compound Photolysis and Hydrolysis Characteristics
| Parameter | Value/Description | Source |
| Hydrolysis | Occurs, especially in drinking water; base-catalyzed; rate in natural water slower than buffered lab experiments | wikipedia.orgunl.eduresearchgate.netnih.gov |
| Photolysis under UV/Solar Irradiation (Half-life) | Seconds to < 10 minutes (first-order model) | researchgate.net |
| Photolysis Half-life in Tap Water (Sunlight) | 3.7 hours | nih.gov |
| Photolysis Half-life in DI Water (Sunlight) | 5.4 hours | nih.gov |
| Photolysis Half-life in DI Water + Humic Acids (Sunlight) | 3.6 hours | nih.gov |
| Average Quantum Yield (Direct Photolysis) | 0.024 ± 0.001 | mn.govnih.gov |
| Quantum Yields (Solid Film) | (9.4 ± 1.5) × 10⁻⁴ at 350 nm, (1.0 ± 0.3) × 10⁻³ at 313 nm, (1.2 ± 0.4) × 10⁻² at 254 nm | acs.org |
| Photolytic Lifetime (Solid Film, solar zenith 35°) | 36 minutes | acs.org |
| Photolytic Lifetime (in water, assuming same quantum yield as solid) | 269 minutes | acs.org |
| Influence of Fe³⁺ on Photolysis | Increases HONO and NOx production; half-lives 135.1 to 223.6 min (0 to 0.8 mg mL⁻¹ Fe³⁺) | copernicus.org |
| Role of UVB | Major role in photodegradation | nih.gov |
| Degradation Products | Urea derivative is common; others formed through nitro-ethylene moiety (some more photo-stable) | mn.govnih.govresearchgate.net |
Microbial degradation plays a substantial role in the reduction of this compound in environmental compartments nih.govmdpi.com. Numerous bacterial and fungal strains capable of degrading this compound have been successfully isolated from diverse environmental media, including contaminated soil, various water bodies, and sewage treatment facilities nih.govmdpi.comfrontiersin.orgnih.gov.
Key examples of this compound-degrading microorganisms include:
Bacteria:
Bacillus thuringiensis strain NIT-2, an endophytic bacterium identified from plants previously treated with neonicotinoids, demonstrated approximately 65% degradation of this compound within 14 days, with degradation increasing to 96.63% by 21 days nih.gov. This strain also effectively degraded this compound metabolites, such as 2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl]amino-2-methyliminoacetic acid, N-(6-chloro-3-pyridilmethyl)-N-ethyl-N-methylformamidine (CPMF), and N-(6-chloro-3-pyridilmethyl)-N-ethylformamide (CPF) nih.gov.
Rhodococcus ruber CGMCC 17550, isolated from a sewage treatment tank, achieved a degradation rate of 98.37% of 100 mg L⁻¹ this compound within 72 hours when resting cell cultures were employed mdpi.com. This specific strain is notable for degrading this compound via a novel hydroxylation pathway mdpi.comfrontiersin.orgnih.govresearchgate.net. When immobilized in calcium-alginate, cells of Rhodococcus ruber CGMCC 17550 degraded up to 87.11% of this compound (100 mg/L) in 8 days frontiersin.orgresearchgate.net.
Ochrobactrum sp. strain DF-1, isolated from a this compound-contaminated wastewater-treatment pool, can utilize this compound as a sole source of either carbon or nitrogen nih.govfrontiersin.orgresearchgate.net. In a liquid medium, 100 mg L⁻¹ of this compound was reduced to undetectable levels within 10 days nih.govfrontiersin.orgresearchgate.net. The inoculation of soil with strain DF-1 significantly enhanced this compound degradation, with 84% degradation observed in sterilized soil and 90.9% in fresh soil after 14 days, a substantial increase compared to the approximately 10% and 26.4% observed in uninoculated control soils, respectively frontiersin.org.
Fungi:
The white-rot fungus Phanerochaete sordida YK-624 has been documented to completely degrade this compound under ligninolytic conditions, leading to the formation of the metabolite (E)-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N′-hydroxy acetimidamide (CPMHA) nih.govnih.govfrontiersin.orgfrontiersin.org.
An Aspergillus sp. strain also demonstrated a high capacity for this compound degradation, achieving 92.9% removal nih.govfrontiersin.org.
Microbial degradation pathways for this compound can involve the reduction of its nitro group, followed by processes such as denitrogenation or deamination, as well as distinct hydroxylation pathways nih.govmdpi.comfrontiersin.org.
This compound Uptake, Translocation, and Residue Dynamics in Plants
This compound is characterized as a systemic insecticide, which means it can be readily absorbed by plants and subsequently translocated throughout their entire tissue structure, primarily via the xylem nih.govpurdue.eduresearchgate.netd-nb.infooup.com. This systemic property enables this compound to provide comprehensive protection against pests that feed on various parts of the plant frontiersin.org.
Following uptake, this compound and its associated metabolites circulate within plant tissues, leading to the accumulation of residues purdue.edu. Neonicotinoid concentrations in plants can persist for considerable durations, with active residues detected in woody plants for up to one year nih.gov. This prolonged persistence contributes to a growing concern regarding elevated neonicotinoid concentrations in harvested crops nih.gov. Studies have confirmed the presence of this compound residues in diverse crops, including oranges and tomatoes epa.govd-nb.info.
For instance, in tomato plants, this compound was detected in leaves at concentrations ranging from 12.55 to 46.28 µg/g following a 5 mg tablet dose, and from 30.79 to 102.07 µg/g with a 10 mg dose d-nb.info. The degradation kinetics of this compound residues in both orange and soil followed a first-order kinetic model, with half-lives in orange ranging from 3.4 to 10.7 days epa.gov. Factors such as plant species, the specific chemical characteristics of the compound, the organic matter content of the soil, and ambient temperature all influence the uptake and translocation dynamics of this compound mdpi.com. Advanced analytical methods, such as Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are employed for the precise determination of this compound residues in fruits and vegetables xisdxjxsu.asiaepa.govresearchgate.net. The Food Safety Commission of Japan has conducted comprehensive risk assessments that incorporate data on the fate of this compound in plants, including eggplants and paddy rice, as well as its residues in various crops fsc.go.jp.
Metabolite Formation and Environmental Significance of this compound Degradates
The environmental fate of this compound, a neonicotinoid insecticide, involves various degradation pathways that lead to the formation of different metabolites. Understanding these transformation products and their environmental significance is crucial due to their potential persistence and altered toxicity compared to the parent compound researchgate.netmdpi.com. This compound's high water solubility (590 g·L⁻¹ or 500 mg L⁻¹) increases its potential for leaching into groundwater and surface water, necessitating mitigation of its accumulation in the environment nih.govnih.govfrontiersin.org.
Degradation Pathways and Metabolite Formation
This compound undergoes degradation through several key environmental processes: microbial degradation, hydrolysis, photolysis, and oxidation.
Microbial Degradation: Microbial degradation is a significant pathway for this compound remediation in contaminated sites, with both prokaryotic and eukaryotic microorganisms contributing to its breakdown nih.govfrontiersin.orgresearchgate.netscienceopen.com. Several bacterial strains have been identified as this compound degraders:
Ochrobactrum sp. strain DF-1 : This aerobic strain, isolated from a wastewater-treatment pool, can utilize this compound as a sole carbon or nitrogen source nih.govfrontiersin.org. Studies have identified four metabolites formed during its degradation by Ochrobactrum sp. DF-1: N-((6-chloropyridin-3-yl)methyl) ethanamine, N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine, N-((6-chloropyridin-3-yl)methyl)-N-ethylethene-1,1-diamine, and N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine nih.govfrontiersin.org.
Bacillus thuringiensis strain NIT-2 : Isolated as an endophytic bacterium from neonicotinoid-treated plants, this strain showed approximately 65% degradation of this compound after 14 days and nearly complete degradation (96.63%) after 21 days at an initial concentration of 5 mg L⁻¹ nih.gov. Key metabolites identified from its degradation include 2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl]amino-2-methyliminoacetic acid (CPMA), N-(6-chloro-3-pyridilmethyl)-N-ethyl-N-methylformamidine (CPMF), and N-(6-chloro-3-pyridilmethyl)-N-ethylformamide (CPF) nih.govjst.go.jp. Notably, CPMF and CPF were further degraded by strain NIT-2 nih.gov.
Phanerochaete sordida YK-624 : This white-rot fungal strain has been reported to completely degrade this compound under ligninolytic conditions, though only 20% degradation occurred under non-ligninolytic conditions nih.govresearchgate.net.
Rhodococcus ruber CGMCC 17550 : This actinomycete strain reportedly degraded 40.60% of this compound over 75 hours, producing (E)-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N′-hydroxy acetimidamide (CPMHA) as a novel metabolite frontiersin.org.
Hydrolysis: this compound degradation primarily occurs via hydrolysis in finished drinking water wikipedia.orgnih.govresearchgate.net. This process is base-catalyzed, with little to no degradation observed at pH 4.0, 6.3, and 7.0, where half-lives can exceed 1000 days for most neonicotinoids mn.gov. Identified hydrolysis products include this compound-urea and products resulting from the removal of -NHCH3 followed by oxygen substitution (forming an alcohol or a ketone) mn.gov.
Photolysis: Exposure to UV light and natural sunlight leads to this compound degradation wikipedia.orgnih.govacs.orgnih.govresearchgate.net. The photolytic lifetime of solid this compound can be as short as 36 minutes, while in water it is approximately 269 minutes, indicating a significant sensitivity to the medium nih.govacs.org. Photodegradation is generally more significant than hydrolysis in both water and soil environments under sunlight nih.gov. The nitroguanidine (B56551) group within this compound is susceptible to breakdown under sunlight nih.gov. Photolysis products include imines (one with a carbonyl group) detected as surface-bound products, and gaseous N₂O (11% yield) nih.govacs.org.
Oxidation: this compound can also be oxidized, for example, by ozone in the atmosphere or by chlorine (Cl₂) in drinking water nih.govresearchgate.netpnas.org. Ozonolysis of this compound has been shown to produce unexpected oxygen-free products and gaseous nitrous acid (HONO) pnas.org.
Environmental Significance of Degradates
The environmental significance of this compound degradates is a critical concern. While the parent compound has relatively low mammalian toxicity and no apparent long-term cumulative effects, its widespread use has raised toxicity concerns for non-target, economically vital insects nih.govfrontiersin.org. Some degradation products are thought to possess toxic properties in non-target organisms, though their exact toxicities are not always fully elucidated wikipedia.org. Research indicates that certain transformation products resulting from photochemical degradation can exhibit higher acute toxicity than this compound itself, potentially increasing eco-toxicity to non-target organisms researchgate.net.
Furthermore, breakdown products can be more persistent than the parent compound, and their environmental concentrations are often not adequately measured researchgate.netmdpi.com. The identification of these degradation products is essential for a comprehensive evaluation of the environmental impact of neonicotinoid pesticides nih.gov. The high water solubility of this compound and its metabolites contributes to their mobility in the environment, leading to potential contamination of surface and groundwater through runoff and seepage nih.gov.
Data Tables
Table 1: this compound Degradation Half-Lives in Water and Soil Under Sunlight nih.gov
| Medium | Half-Life (hours) |
| Tap Water | 3.7 |
| Deionized (DI) Water | 5.4 |
| DI Water + 100 mg/L Humic Acid | 3.6 |
| Soil | 7.5 |
Table 2: Identified this compound Metabolites and Their Formation Pathways
| Metabolite Name | Formation Pathway | Source Organism (if applicable) |
| N-((6-chloropyridin-3-yl)methyl) ethanamine | Microbial | Ochrobactrum sp. strain DF-1 |
| N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine | Microbial | Ochrobactrum sp. strain DF-1 |
| N-((6-chloropyridin-3-yl)methyl)-N-ethylethene-1,1-diamine | Microbial | Ochrobactrum sp. strain DF-1 |
| N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine | Microbial | Ochrobactrum sp. strain DF-1 |
| 2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl]amino-2-methyliminoacetic acid (CPMA) | Microbial | Bacillus thuringiensis strain NIT-2 |
| N-(6-chloro-3-pyridilmethyl)-N-ethyl-N-methylformamidine (CPMF) | Microbial | Bacillus thuringiensis strain NIT-2 |
| N-(6-chloro-3-pyridilmethyl)-N-ethylformamide (CPF) | Microbial | Bacillus thuringiensis strain NIT-2 |
| (E)-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N'-hydroxy acetimidamide (CPMHA) | Microbial | Rhodococcus ruber CGMCC 17550 |
| This compound-urea | Hydrolysis | Water |
| Imines (including one with carbonyl group) | Photolysis | N/A |
| Gaseous N₂O | Photolysis | N/A |
| Gaseous Nitrous Acid (HONO) | Ozonolysis | Air |
Advanced Analytical Methodologies for Nitenpyram Research
Chromatographic Techniques for Nitenpyram Detection and Quantification
Chromatography, a cornerstone of analytical chemistry, provides powerful tools for separating this compound from complex sample matrices and quantifying it with high precision. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been extensively applied in this compound research.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of this compound in various samples due to its versatility and efficiency in analyzing polar and non-volatile compounds. A novel, rapid, and sensitive analytical method for this compound determination utilizes reverse-phase HPLC with a UV-Visible detector. xisdxjxsu.asia This method has been validated with a linearity value (R²) of 0.9999, a limit of detection (LOD) of 0.51 mg/L, and a limit of quantification (LOQ) of 1.69 mg/L. xisdxjxsu.asia The accuracy, measured as recovery percentage, is approximately 100% under optimized conditions. xisdxjxsu.asia
Typical HPLC analysis of this compound is performed using a C18 column with an isocratic elution. xisdxjxsu.asia The mobile phase often consists of a mixture of methanol, acetonitrile, and water. xisdxjxsu.asia For instance, a mobile phase composition of 30% methanol, 30% acetonitrile, and 40% water has been successfully used. xisdxjxsu.asia The flow rate is generally maintained at 1 mL/min, with a detection wavelength of 254 nm or 270 nm. xisdxjxsu.asiamhlw.go.jp
Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) offers a simple and rapid method for the simultaneous measurement of this compound and its metabolites. jst.go.jp This technique is particularly advantageous for highly polar compounds and allows for the analysis of diluted samples without extensive purification, using a non-modified silica gel column. jst.go.jp
Interactive Data Table: HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Zorbax C18 (250mm x 4.6mm, 5µm) xisdxjxsu.asia | Octadecylsilanized silica gel (150 mm x 4.6 mm, 5 μm) mhlw.go.jp | Mightysil RP-18 GP (150 mm x 4.6 mm, 5 µm) jst.go.jp |
| Mobile Phase | Methanol:Acetonitrile:Water (30:30:40) xisdxjxsu.asia | Methanol:0.05 mol/L potassium dihydrogen phosphate solution (3:17) mhlw.go.jp | Not specified |
| Detector | UV-VIS (254 nm) xisdxjxsu.asia | HPLC-UV (270 nm) mhlw.go.jp | Tandem Mass Spectrometry (MS/MS) jst.go.jp |
| Flow Rate | 1 mL/min xisdxjxsu.asia | Not specified | Not specified |
| LOD | 0.51 mg/L xisdxjxsu.asia | 0.025 - 0.1 mg/kg mhlw.go.jp | 0.24–0.36 µg/kg jst.go.jp |
| LOQ | 1.69 mg/L xisdxjxsu.asia | Not specified | 0.80–1.20 µg/kg jst.go.jp |
| Recovery | ~100% xisdxjxsu.asia | Not specified | 93.0–106.6% jst.go.jp |
While this compound itself is not ideally suited for Gas Chromatography (GC) due to its polarity and low volatility, GC-MS is a valuable tool for identifying its metabolites and degradation products. frontiersin.orgresearchgate.net For instance, in a study on the biodegradation of this compound, four metabolites were identified using GC-MS analysis. frontiersin.orgresearchgate.net The GC was conducted using an RTX-5 MS column with helium as the carrier gas. nih.gov The temperature program involved an initial hold at 50°C, followed by ramps to 200°C and then 280°C. nih.gov
GC coupled with an electron capture detector (GC-ECD) has been used for the determination of this compound residue in cabbage and soil. nih.gov This method demonstrated good recoveries (88.73%-96.27%) and a limit of detection of 0.02 mg/kg. nih.gov
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the sensitive and selective determination of this compound. explorationpub.com It provides detailed structural information, aiding in the unequivocal identification of the compound and its metabolites. nih.gov Direct Analysis in Real Time Mass Spectrometry (DART-MS) has also been employed to analyze this compound and its photolysis products directly from solid surfaces without extensive sample preparation. escholarship.org
Spectroscopic and Immunochemical Approaches in this compound Analysis (e.g., ELISA)
Spectroscopic methods, often coupled with chromatography, play a key role in this compound analysis. UV-Visible spectroscopy is the most common detection method in HPLC systems for this compound, typically utilizing wavelengths around 254 nm or 270 nm for quantification. xisdxjxsu.asiamhlw.go.jp Fourier Transform Infrared Spectroscopy (FTIR) has been used to study the photochemistry of this compound, monitoring its degradation and the formation of products. escholarship.org
Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and cost-effective screening tool for pesticide analysis. goldstandarddiagnostics.com A direct competitive ELISA is based on the principle of specific antibodies recognizing the target analyte. goldstandarddiagnostics.com In this assay, this compound in a sample competes with a labeled this compound analog for binding to a limited number of specific antibody sites. goldstandarddiagnostics.com The resulting signal is inversely proportional to the concentration of this compound in the sample. goldstandarddiagnostics.com While specific ELISA kits for this compound are available for research and screening purposes, regulatory actions often require confirmation by chromatographic methods like HPLC or GC/MS. goldstandarddiagnostics.com The development of such immunoassays can significantly reduce matrix effects caused by interfering substances in sample extracts through simple dilution. researchgate.net
Sample Preparation and Matrix Effects in Environmental and Biological this compound Analysis
The analysis of this compound in environmental and biological samples is often complicated by the presence of a complex matrix, which can interfere with the detection and quantification of the target analyte. nih.govmag.go.cr Therefore, effective sample preparation is a critical step to extract this compound, remove interfering components, and concentrate the analyte.
Common extraction techniques for this compound include solid-liquid extraction with solvents like acetone or acetonitrile, followed by a cleanup step. mhlw.go.jpnih.gov For agricultural products, a typical procedure involves homogenization of the sample, extraction with acetone, and subsequent partitioning into dichloromethane. mhlw.go.jp The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a streamlined approach to sample preparation, has also been adapted for the analysis of this compound in vegetables. Solid-phase extraction (SPE) is a widely used cleanup technique to remove interferences and enrich the analyte before chromatographic analysis. mdpi.com
Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a significant challenge in this compound analysis. nih.govmag.go.cr These effects arise from co-eluting endogenous components from the sample matrix that alter the ionization efficiency of the analyte. nih.gov To mitigate matrix effects, strategies such as matrix-matched calibration, where standards are prepared in an extract of a blank sample, are often employed. jst.go.jpmag.go.cr Dilution of the sample extract can also help to reduce the concentration of interfering substances. researchgate.net
Development and Validation of Novel this compound Detection Methods
Ongoing research focuses on developing new and improved methods for this compound detection that are faster, more sensitive, and more environmentally friendly. One area of development is in the field of electroanalytical methods. explorationpub.com Voltammetric techniques using various modified electrodes have shown promise for the sensitive and selective determination of this compound in agricultural and environmental samples, with detection limits at the nmol L⁻¹ level. explorationpub.com
A novel dual detection concept for capillary electrophoresis (CE) has been developed, combining amperometric detection (AD) and mass spectrometry (MS). uni-regensburg.de This CE-AD/MS system provides both high sensitivity for quantification through AD and selective identification through MS. uni-regensburg.de
Furthermore, eco-friendly analytical approaches are being explored, such as an organic-solvent-saving method for detecting this compound in tea. nih.gov This method utilizes boiling water for extraction followed by cleanup with a specific solid-phase extraction cartridge, significantly reducing the use of organic solvents. nih.gov The development and validation of such innovative methods are crucial for advancing the capabilities of this compound research and monitoring. xisdxjxsu.asiaresearchgate.net
Interactive Data Table: Novel this compound Detection Method Validation
| Method | Technique | LOD | LOQ | Recovery (%) | Linearity (R²) |
|---|---|---|---|---|---|
| HPLC-UV/Vis xisdxjxsu.asia | Chromatography | 0.51 mg/L | 1.69 mg/L | ~100 | 0.9999 |
| GC-ECD nih.gov | Chromatography | 0.02 mg/kg | Not specified | 88.73-96.27 | Not specified |
| HILIC-MS/MS jst.go.jp | Chromatography | 0.24–0.36 µg/kg | 0.80–1.20 µg/kg | 93.0–106.6 | >0.999 |
| Water-based extraction HPLC nih.gov | Chromatography | 0.001-0.002 mg/kg | 0.001-0.005 mg/L | 75.1-94.5 | Not specified |
Nitenpyram Integration Within Research Frameworks of Integrated Pest Management Ipm
Research on Nitenpyram's Role in IPM Decision-Making Protocols
Research into this compound's role in IPM decision-making protocols focuses on optimizing its application to achieve effective pest control while minimizing broader environmental impacts. This compound is considered effective in suppressing populations of piercing-sucking mouthpart pests such as aphids, whiteflies, and planthoppers nih.gov. Studies have indicated that this compound is highly effective in protecting crops, being generally less toxic to non-target organisms while effectively controlling crop-damaging insects wikipedia.org. For instance, it has demonstrated significant efficacy in reducing whitefly populations in brinjal crops, often reducing them below economic threshold levels, with effects lasting up to 14 days after application researcherslinks.comcabidigitallibrary.org. Research suggests that neonicotinoids like this compound can be successfully incorporated into IPM strategies due to their bio-rational properties researcherslinks.comcabidigitallibrary.org.
Compatibility Studies of this compound with Biological Control Agents
Compatibility with biological control agents is a critical aspect of this compound's utility in IPM. Research evaluates the impact of this compound on beneficial arthropods, including predators and parasitoids.
A significant finding is the favorable compatibility of this compound with the aphid predator Coccinella septempunctata (ladybird beetle) acs.orgresearcher.liferesearchgate.netnih.gov. Studies have shown that this compound, when applied at or below its maximum recommended field rate (30 g a.i. ha⁻¹ for aphid control in China), can be classified as harmless to C. septempunctata larvae and adults researchgate.netnih.gov. It did not significantly impact their survival, fecundity, pupation, or adult emergence, even at doses up to 150% of the label rate researchgate.netnih.gov. This suggests that this compound can be safely integrated into IPM programs that utilize lady beetles for aphid control researchgate.netnepjol.inforesearchgate.net.
**Table 1: Compatibility of this compound with *Coccinella septempunctata***
| Parameter Measured | This compound Effect at ≤ 30 g a.i. ha⁻¹ | Source |
| Adult Mortality | Harmless | researchgate.netnih.gov |
| Larval Mortality | Harmless | researchgate.netnih.gov |
| Survival Rate | Not significantly influenced | researchgate.netnih.gov |
| Fecundity | Not significantly influenced | researchgate.netnih.gov |
| Pupation | Not significantly influenced | researchgate.netnih.gov |
| Adult Emergence | Not significantly influenced | researchgate.netnih.gov |
| Total Developmental Time | Not significantly affected | researchgate.netnih.gov |
| Egg Hatchability | Not significantly affected | researchgate.netnih.gov |
However, compatibility varies among different biological control agents. While this compound showed the lowest toxicity among several neonicotinoids tested on the egg parasitoid Trichogramma in one study, another indicated that this compound had high intrinsic toxicity to Trichogramma dendrolimi and T. ostriniae, with LC₅₀ values of 0.060 and 0.066 mg a.i. L⁻¹, respectively wikipedia.orgnih.gov. For the parasitoid Spalangia endius, this compound was found to be the least toxic among several tested insecticides to both the parasitoid and the target pest (Musca domestica), although a Pesticide Compatibility Index (PCI) was not calculated for this compound as it is not formulated as a fly insecticide nih.govniu.eduniu.eduresearchgate.net. Other studies also reported that this compound was toxic to adults and pupae of Encarsia formosa, a key parasitoid for whitefly control, with toxicity being highest for adults nih.gov. These findings underscore the importance of specific compatibility studies for each pest-natural enemy complex within an IPM program.
Economic and Ecological Modeling of this compound Use in IPM Systems
Economic and ecological modeling evaluates the cost-effectiveness and environmental footprint of integrating this compound into IPM systems. While specific detailed economic models for this compound alone are less prevalent in general searches, the broader context of neonicotinoids and IPM suggests a focus on reducing pesticide inputs while maintaining or increasing yields mdpi.com. For example, IPM strategies have been shown to increase rice yields by 2–10% and reduce insecticide applications by approximately 1.5 applications, concurrently increasing natural enemy abundance oup.com. The use of bio-rational insecticides, which include this compound, aims to address public concerns regarding pesticide residues and the development of resistant pest strains, contributing to more eco-friendly approaches cabidigitallibrary.org.
Ecologically, this compound is recognized for its lower toxicity to non-target organisms compared to some other neonicotinoids, and its high uptake in plants reduces its persistence in soil, contributing to its ecological viability within IPM wikipedia.org. However, the emergence of resistance in certain pest populations can lead to reduced efficacy, potentially necessitating higher application rates or more frequent treatments, which could have economic implications and impact the ecological balance wikipedia.orgresearchgate.net. Economic models may also consider the costs associated with monitoring pest resistance and implementing resistance management strategies, such as insecticide rotation researchgate.net. Case studies indicate that while this compound can be highly effective, economic efficiency (benefit-cost ratio) might sometimes favor botanical alternatives depending on the specific crop and pest, suggesting that a holistic economic model within IPM would consider various control options researchgate.net.
Case Studies and Regional Research on this compound Efficacy within IPM Contexts
Case studies and regional research highlight the practical application and efficacy of this compound within diverse IPM contexts.
Efficacy in Cotton: In cotton cultivation, this compound has shown effectiveness against pests like the mirid bug Apolygus lucorum. Seed treatments with this compound have been demonstrated to significantly reduce cotton damage and suppress A. lucorum populations throughout the seedling stage, indicating its potential for early-season pest management in Bt cotton fields researchgate.net. Furthermore, studies in Bt cotton fields in Multan have shown that this compound, along with other neonicotinoids, is safer to natural enemies such as green lacewings, ladybird beetles, and pirate bugs, while being toxic to sucking pests thejaps.org.pk.
Table 2: Mean Number of Natural Enemies per Leaf in Insecticide-Treated Cotton Plots
| Insecticide Treatment | Green Lacewings (mean ± SD) | Lady Bird Beetle (mean ± SD) | True Bugs (mean ± SD) |
| This compound | 1.05 ± 0.04 | 0.35 ± 0.02 | 0.61 ± 0.03 |
| Thiacloprid | 1.03 ± 0.04 | 0.34 ± 0.02 | 0.58 ± 0.03 |
| Imidacloprid (B1192907) | 0.98 ± 0.04 | 0.32 ± 0.02 | 0.55 ± 0.03 |
| Acetamaprid | 0.95 ± 0.04 | 0.30 ± 0.02 | 0.52 ± 0.03 |
| Profenofos | 0.75 ± 0.04 | 0.25 ± 0.02 | 0.40 ± 0.03 |
| Methidathion | 0.70 ± 0.04 | 0.23 ± 0.02 | 0.38 ± 0.03 |
| Bifenthrin | 0.65 ± 0.04 | 0.21 ± 0.02 | 0.35 ± 0.03 |
| λ-cyhalothrin | 0.60 ± 0.04 | 0.19 ± 0.02 | 0.32 ± 0.03 |
| Control (Untreated) | 1.20 ± 0.04 | 0.40 ± 0.02 | 0.65 ± 0.03 |
Efficacy in Brinjal (Eggplant): In brinjal cultivation, this compound has been identified as one of the most effective insecticides in suppressing whitefly populations. Research indicates that this compound can achieve substantial reductions in whitefly populations, with consistent efficacy observed across multiple sprays researcherslinks.comcabidigitallibrary.org. For example, this compound sustained its dominance in reducing whitefly populations by 75.51%, 80.92%, 85.94%, and 81.75% after subsequent sprays, maintaining its effectiveness for up to 14 days researcherslinks.comcabidigitallibrary.org.
Table 3: Efficacy of this compound Against Whitefly Population on Brinjal (Percentage Reduction)
| Spray Number | 1 Day After Spray | 3 Days After Spray | 7 Days After Spray | 14 Days After Spray |
| 1st Spray | 75.51% | 80.92% | 85.94% | 81.75% |
| 2nd Spray | 82.89% | 79.82% | 77.49% | 71.99% |
Regional Applications: this compound's efficacy has also been studied in various regional IPM programs. In Nepal, this compound was found significantly superior in reducing okra jassids (84-93% reduction after 48 hours of spray) compared to botanical pesticides and control, demonstrating its potent and rapid action researchgate.net. These case studies emphasize this compound's role as a rapid-acting insecticide that can be integrated into IPM strategies, especially when pest populations exceed economic thresholds and selective intervention is required.
Emerging Research Topics and Future Perspectives on Nitenpyram
Nanotechnology Applications in Nitenpyram Delivery Research
Emerging research into this compound focuses on leveraging nanotechnology to develop more efficient and environmentally sound delivery systems. This approach aims to optimize the compound's performance while potentially mitigating its environmental impact. Recent studies have explored the use of thermo-responsive liposome (B1194612) nanovesicles for the co-delivery of this compound alongside other active ingredients, such as emamectin (B195283) benzoate, demonstrating potential for synergistic pest control acs.orgresearchgate.net. These nanovesicles are designed to release their payload in response to specific environmental cues, offering a controlled-release mechanism acs.org.
Another significant area of investigation involves the development of this compound-intercalated clay nanosheets. This innovative approach aims to reduce the leaching risk of this compound from treated areas and enhance its safety profile, particularly concerning insect pollinators researchgate.net. The application of nanotechnology for pesticide delivery often translates methodologies initially developed for human therapeutics, such as RNA interference (RNAi) delivery, into agricultural contexts, presenting an environmentally sustainable and readily adoptable topical spray option researchgate.net. The overarching benefits of employing nanoparticles in delivery systems include increased retention time, improved solubility of hydrophobic compounds, enhanced bioavailability, and targeted drug penetration nih.gov.
Genomic and Proteomic Approaches to this compound Research
Genomic and proteomic methodologies are increasingly being applied to understand the intricate interactions of this compound at a molecular level, offering insights into its mechanisms of action, resistance development, and impacts on various organisms. These "omics" technologies provide powerful tools for revealing gene function, regulating growth and development, analyzing protein interaction networks, and elucidating biosynthetic pathways cpgr.org.zamdpi.comrevespcardiol.org.
In studies investigating insect physiology and resistance, high-throughput RNA-Seq transcriptomic analysis has been utilized to identify differentially expressed genes (DEGs) in organisms exposed to this compound. For instance, research on honey bees (Apis mellifera L.) exposed to this compound revealed significant alterations in the relative abundance of several key gut microbiotas, which are crucial for metabolic homeostasis and immunity researchgate.net. Transcriptomic analysis in these studies identified 526 DEGs in the honey bee gut, with many genes related to metabolic processes, detoxification, and immunity researchgate.net. Furthermore, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses indicated that this compound affects various biological processes, predominantly those associated with metabolism researchgate.net. Such genomic and proteomic investigations are vital for expanding the understanding of resistance mechanisms, as observed in pests like Nilaparvata lugens (brown planthopper), contributing to integrated pest management (IPM) strategies and the theoretical framework of insect toxicology researchgate.net.
Climate Change Impacts on this compound Efficacy and Environmental Fate
Climate change is projected to significantly influence the environmental fate and efficacy of pesticides, including this compound, through altered climatic conditions such as precipitation levels, storm intensity, and temperature fluctuations nih.govmdpi.com. This compound is highly water-soluble, with reported solubilities of 590,000 mg/L at 20 °C and pH 7, and 500 mg/L nih.govnih.gov. This high solubility contributes to its lower persistence in soil, where its half-life typically ranges from 1 to 15 days, though it can be as low as 8 days depending on soil quality and weather conditions nih.govnih.gov.
The high water solubility also means this compound can quickly move with runoff and seepage water, posing a risk of polluting surface and groundwater nih.gov. Increased frequency and intensity of storm events, a consequence of climate change, are expected to heighten the likelihood of pesticide runoff, impacting its environmental distribution nih.gov. Additionally, this compound is systemic, meaning plants can readily take it up nih.gov. Research on photodegradation indicates that while this compound is stable in natural water at pH 7.0 and 298 K (hydrolytic half-life approximately 415 days), it can readily decompose into transformation products under UV and solar light irradiation researchgate.net. These transformation products, or metabolites, can also persist and may require monitoring to ensure environmental safety mdpi.com. Understanding these dynamics is crucial for predicting this compound's behavior in a changing climate and adapting its use for sustained efficacy and minimized environmental impact.
Ethical Considerations and Societal Implications of this compound Research
Research into compounds like this compound, particularly regarding its advanced delivery and environmental fate, necessitates careful consideration of ethical and societal implications. Ethical frameworks, such as the Ethical, Legal, and Social Implications (ELSI) framework often applied in genomics research, provide principles like beneficence and justice that are relevant to this compound research nih.gov. Beneficence, in this context, implies that research activities should benefit society by contributing new knowledge, while meticulously evaluating the probability and magnitude of potential harms against the possible benefits of knowledge gained nih.gov.
The development and deployment of new technologies, such as nanotechnology-based delivery systems for this compound, raise questions about their broader societal impact. Concerns extend to the potential for unintended environmental consequences, even if designed for improved safety, and the equitable distribution of benefits and risks associated with new agricultural technologies consensus.app. While this compound research aims to enhance pest control and agricultural productivity, the systemic nature of the compound and its environmental persistence, particularly its potential for runoff into water systems, prompt ethical considerations regarding environmental stewardship and public health nih.gov. The responsible conduct of this compound research, therefore, involves transparent communication, thorough environmental risk assessment, and consideration of long-term ecological and societal well-being to ensure that advancements align with human values and societal welfare nih.govresearchgate.net.
Q & A
Q. What standardized methodologies are used to evaluate nitenpyram's efficacy against ectoparasites like Tunga penetrans in veterinary studies?
Efficacy is typically assessed through controlled field trials using naturally infested animals. For example, dogs with Stage 2/3a tungiasis lesions are treated with this compound at recommended doses, and lesion counts are tracked at intervals (e.g., Days 0, 3, 7, 14). Efficacy is calculated using the formula:
Non-parametric statistical tests like the Wilcoxon Signed-Rank Test are applied for skewed data distributions .
Q. How do researchers account for environmental variables affecting this compound's performance in field studies?
Studies often note environmental conditions (e.g., sandy soil, humidity) that favor flea survival. For instance, rural areas with sandy yards in Brazil were selected to mimic T. penetrans habitats, and lesion recurrence was linked to re-infestation from untreated environments. Baseline lesion counts and post-treatment monitoring are stratified by location to control for confounding factors .
Q. What are the common biomarkers or endpoints used to measure this compound's pharmacodynamic effects?
Key endpoints include:
- Reduction in viable T. penetrans lesions (Stages 2/3a).
- Time to flea mortality (e.g., 95–100% efficacy within 6–24 hours post-administration).
- Absence of new lesions post-treatment, indicating residual activity .
Advanced Research Questions
Q. How can contradictory findings on this compound's sustained efficacy be resolved?
Some studies report declining efficacy (e.g., 92.2% on Day 3 to 66.1% by Day 14) due to rapid drug excretion (elimination within 24 hours). This contrasts with longer-acting drugs like fluralaner. To address contradictions, researchers should:
Q. What advanced analytical methods are employed to detect this compound residues in environmental or biological samples?
High-performance liquid chromatography (HPLC) with ammonium acetate mobile phases is used for residue analysis in vegetables, achieving retention times with <5% variability. Surface plasmon resonance (SPR) immunosensors enable simultaneous detection of this compound, boscalid, and clothianidin with limits of detection (LOD) <0.1 ng/mL .
Q. How do environmental degradation pathways of this compound influence its ecotoxicological risk profile?
this compound reacts with atmospheric oxidants (e.g., hydroxyl radicals), forming hazardous byproducts like aldehydes and nitrosamines. Structure-reactivity models validated via laboratory experiments predict half-lives in air/water matrices, aiding risk assessments. Synergistic effects with other neonicotinoids require further study .
Q. What experimental designs optimize the validation of this compound's efficacy while adhering to ethical guidelines?
- Crossover trials : Compare this compound with placebos in the same cohort after washout periods.
- Negative controls : Use untreated animals from the same environment to distinguish drug effects from natural lesion resolution.
- Ethical protocols : Prioritize pain relief for lesions and avoid unnecessary invasive sampling .
Data Presentation
| Study Parameter | Day 0 | Day 3 | Day 7 | Day 14 |
|---|---|---|---|---|
| Mean Lesion Count | 18.17 | 1.42 | 2.17 | 6.17 |
| Efficacy (%) | - | 92.2 | 88.1 | 66.1 |
| p-value (vs. baseline) | - | <0.001 | <0.001 | 0.002 |
| Adapted from Table 1 in . | ||||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
